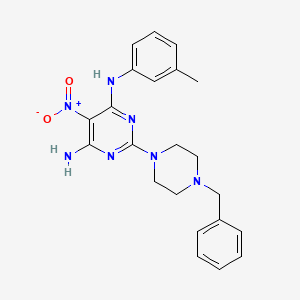

2-(4-BENZYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE

Description

Chemical Structure: This compound is a pyrimidine derivative featuring a 4-benzylpiperazine substituent at the 2-position and a 3-methylphenyl group at the N4-position.

Molecular Formula: C₂₂H₂₅N₇O₂

Molecular Weight: 419.49 g/mol

Key Features:

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-4-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O2/c1-16-6-5-9-18(14-16)24-21-19(29(30)31)20(23)25-22(26-21)28-12-10-27(11-13-28)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H3,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVFKZYRBOXNIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This is achieved by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

Nitration of Pyrimidine: The next step involves the nitration of a pyrimidine derivative. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the nitrated pyrimidine derivative. This is usually done in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-BENZYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-BENZYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-BENZYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or modulation of neurotransmitter release in the brain.

Comparison with Similar Compounds

2-(4-Ethylpiperazin-1-yl)-N4-(4-Methoxyphenyl)-5-Nitropyrimidine-4,6-Diamine

Molecular Formula : C₂₂H₂₅N₇O₂

Molecular Weight : 419.49 g/mol

Structural Differences :

- Piperazine Substituent : Ethyl group replaces benzyl at the 4-position of piperazine.

- Aromatic Substituent : 4-Methoxyphenyl replaces 3-methylphenyl at N3.

Implications :

N4-(2-Methoxyphenyl)-2-(3-Methylpiperidin-1-yl)-5-Nitropyrimidine-4,6-Diamine

Molecular Formula : C₁₇H₂₂N₆O₃

Molecular Weight : 358.40 g/mol

Structural Differences :

- Heterocycle : Piperidine replaces piperazine, removing one nitrogen atom.

- Aromatic Substituent : 2-Methoxyphenyl replaces 3-methylphenyl.

Implications :

N4-(3-Methylphenyl)quinazoline-4,6-Diamine

Structural Differences :

- Core Structure : Quinazoline replaces pyrimidine, expanding the aromatic system.

- Substituents : Lacks the 5-nitro and piperazine groups.

Implications :

N4-(sec-Butyl)-5-Nitropyrimidine-4,6-Diamine

Molecular Formula : C₈H₁₃N₅O₂

Molecular Weight : 211.22 g/mol

Structural Differences :

- Substituents : sec-Butyl replaces both benzylpiperazine and 3-methylphenyl groups.

Implications :

- Simplified structure reduces molecular weight and complexity, likely diminishing target specificity .

- The sec-butyl group increases hydrophobicity but lacks aromatic interactions critical for many biological targets .

Research Implications

- Piperazine vs. Piperidine : Piperazine derivatives generally exhibit stronger hydrogen-bonding capacity, critical for target engagement .

- Aromatic Substituents : Electron-donating groups (e.g., methoxy) may enhance solubility but reduce binding affinity compared to electron-neutral groups (e.g., methyl) .

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-N4-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine (often referred to as V022-8249) is a synthetic molecule with potential therapeutic applications. Its structure suggests it may exhibit various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The chemical formula for V022-8249 is C30H34N4O2 , and its IUPAC name is 2-(4-benzylpiperazin-1-yl)-N4-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine . The compound features a piperazine ring, which is often associated with pharmacological activity, particularly in neuropharmacology.

Anticancer Activity

Recent studies have indicated that compounds similar to V022-8249 exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The nitro group present in the structure may enhance these effects by generating reactive oxygen species (ROS) that can damage cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that benzylpiperazine derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of bacterial enzymes .

Neuropharmacological Effects

Given the presence of the piperazine moiety, V022-8249 may interact with neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and schizophrenia .

The biological activity of V022-8249 can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways critical for cancer cell survival.

- Receptor Modulation : Interaction with neurotransmitter receptors could modulate synaptic transmission, impacting mood and behavior.

- Oxidative Stress Induction : By generating ROS, the compound can induce oxidative stress in target cells, leading to cell death.

Case Studies

- Anticancer Efficacy : In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), V022-8249 demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .

- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli showed that V022-8249 inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.